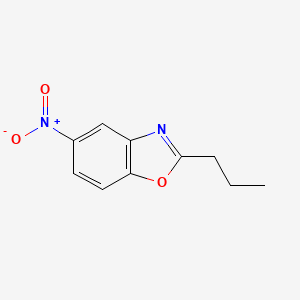

5-Nitro-2-propyl-1,3-benzoxazole

Description

5-Nitro-2-propyl-1,3-benzoxazole: is a heterocyclic aromatic compound with the molecular formula C10H10N2O3 . It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzene ring fused to an oxazole ring, with a nitro group at the 5-position and a propyl group at the 2-position.

Properties

IUPAC Name |

5-nitro-2-propyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRCFXHMQVFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include 2-aminophenol , nitrobenzaldehyde , and propylamine . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts or ionic liquid catalysts to enhance the reaction efficiency and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The nitro group in 5-nitro-2-propyl-1,3-benzoxazole can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using reagents like in the presence of a .

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: with .

Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride

Major Products:

Amino derivatives: from reduction.

Halogenated benzoxazoles: from substitution reactions

Scientific Research Applications

Chemistry: 5-Nitro-2-propyl-1,3-benzoxazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceutical agents and functional materials .

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics .

Medicine: Due to its biological activity, 5-nitro-2-propyl-1,3-benzoxazole is investigated for its potential use in treating cancer , inflammation , and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes , pigments , and optical brighteners .

Mechanism of Action

The mechanism of action of 5-nitro-2-propyl-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins , leading to antimicrobial and antitumor effects . The benzoxazole ring allows for π-π stacking and hydrogen bonding interactions with biological molecules .

Comparison with Similar Compounds

- 5-Nitrobenzoxazole

- 2-Propylbenzoxazole

- 5-Nitro-2-methylbenzoxazole

Comparison: 5-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical reactivity and biological activity . Compared to 5-nitrobenzoxazole, the propyl group enhances lipophilicity and membrane permeability . Compared to 2-propylbenzoxazole, the nitro group provides additional electron-withdrawing effects, influencing the compound’s reactivity and biological interactions .

Biological Activity

5-Nitro-2-propyl-1,3-benzoxazole (NPB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

5-Nitro-2-propyl-1,3-benzoxazole is characterized by the presence of a nitro group and a propyl side chain on the benzoxazole ring. Its chemical formula is . The structure contributes to its reactivity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of NPB can be attributed to several mechanisms:

- Antimicrobial Activity : NPB exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of bacterial cell wall synthesis and function .

- Anticancer Activity : Research indicates that NPB has cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound appears to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity that could be harnessed for therapeutic purposes .

- Antifungal Properties : NPB has been evaluated for its antifungal activity against species such as Candida albicans. In vitro assays revealed that it possesses potent antifungal effects, outperforming some conventional antifungal agents .

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for NPB against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Table 1: Antimicrobial activity of 5-Nitro-2-propyl-1,3-benzoxazole

Anticancer Activity

In a study assessing the cytotoxic effects of NPB on various cancer cell lines, the following IC50 values were observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 12 |

Table 2: Cytotoxic activity of 5-Nitro-2-propyl-1,3-benzoxazole

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of NPB in treating bacterial infections in a murine model. Results indicated a significant reduction in bacterial load in treated animals compared to controls, highlighting its potential as an alternative antibiotic .

- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines demonstrated that NPB induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation. This was particularly evident in breast cancer models where NPB treatment led to a marked decrease in cell viability .

Q & A

Basic: What are the common synthetic routes for 5-Nitro-2-propyl-1,3-benzoxazole, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves cyclization of substituted precursors. For example, benzoxazole derivatives are synthesized by reacting 2-amino-5-nitrophenol with propionic acid derivatives under acidic conditions, such as polyphosphoric acid (PPA) at 150°C . Optimization includes:

- Temperature control : Elevated temperatures (140–160°C) enhance cyclization efficiency.

- Catalyst selection : PPA or Eaton’s reagent improves yield by promoting dehydration.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Yield monitoring via TLC and spectroscopic validation (NMR, HRMS) are critical .

Advanced: How can X-ray crystallography resolve ambiguities in the structural assignment of 5-Nitro-2-propyl-1,3-benzoxazole?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key steps:

- Crystallization : Slow evaporation of ethanol solutions produces diffraction-quality crystals .

- Data collection : Use a diffractometer (e.g., Enraf–Nonius MACH3) with MoKα radiation (λ = 0.71073 Å) at 293 K.

- Refinement : SHELXL refines anisotropic displacement parameters and validates bond lengths/angles (e.g., planar benzoxazole ring deviation < 0.01 Å) .

- Hydrogen bonding analysis : Identify weak interactions (e.g., C–H⋯O) influencing crystal packing .

Basic: What spectroscopic techniques are essential for characterizing 5-Nitro-2-propyl-1,3-benzoxazole?

Answer:

- 1H/13C NMR : Confirm substituent positions (e.g., nitro group at C5, propyl at C2) via chemical shifts (δ 8.5–9.0 ppm for aromatic protons) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 221.0692 for C10H10N2O3) .

- IR spectroscopy : Detect functional groups (e.g., NO2 stretch at ~1520 cm⁻¹, C–O–C at ~1250 cm⁻¹) .

Advanced: How can computational methods predict the bioactivity of 5-Nitro-2-propyl-1,3-benzoxazole derivatives?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., PFOR enzyme inhibition in anaerobic organisms) .

- DFT calculations : Optimize geometry (B3LYP/6-311G**) and calculate electrostatic potential maps to identify reactive sites .

- ADMET prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) .

Basic: What in vitro assays are used to evaluate the biological activity of 5-Nitro-2-propyl-1,3-benzoxazole?

Answer:

- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .

- Anticancer assays : MTT viability tests on cancer cell lines (e.g., IC50 calculation for HepG2) .

- Antioxidant evaluation : DPPH radical scavenging (IC50 < 50 µM indicates potency) .

Advanced: How to address contradictions in biological activity data across studies?

Answer:

- Meta-analysis : Compare datasets using standardized protocols (e.g., identical cell lines, solvent controls) .

- Dose-response validation : Replicate experiments with gradient concentrations to rule out false positives .

- Structural analogs : Test derivatives (e.g., 5-chloro or 7-nitro variants) to isolate substituent effects .

Basic: What safety protocols are recommended for handling 5-Nitro-2-propyl-1,3-benzoxazole?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (LD50 data pending; assume toxicity) .

- Waste disposal : Neutralize with 10% NaOH before discarding .

Advanced: How to analyze intermolecular interactions in 5-Nitro-2-propyl-1,3-benzoxazole crystals?

Answer:

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O⋯H interactions >60%) using CrystalExplorer .

- Topology tools : Generate packing diagrams with Mercury (CCDC) to visualize π-π stacking (distance ~3.5 Å) .

- Thermal analysis : DSC/TGA assess stability (decomposition >250°C) .

Basic: What are the key challenges in scaling up the synthesis of 5-Nitro-2-propyl-1,3-benzoxazole?

Answer:

- Exothermic reactions : Use jacketed reactors for temperature control during cyclization.

- Purification bottlenecks : Switch to flash chromatography for faster separation .

- Byproduct formation : Monitor intermediates via LC-MS to minimize impurities .

Advanced: How can machine learning optimize the design of benzoxazole derivatives with enhanced properties?

Answer:

- QSAR models : Train on datasets (e.g., ChEMBL) to predict bioactivity using descriptors like logP and polar surface area .

- Generative algorithms : Use REINVENT to propose novel structures with high synthetic feasibility .

- Validation : Cross-check predictions with molecular dynamics simulations (NAMD/GROMACS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.